Sulfaclozine sodium monohydrate

Descripción general

Descripción

Sulfaclozine sodium monohydrate, also known as sulfachloropyrazine sodium, is an oral broad-spectrum sulfonamide antibiotic . It is an efficacious sulphonamide derivative with antibacterial and anticoccidial effects . It is commonly used for the treatment of various poultry diseases, particularly collibacteriosis, fowl cholera, and coccidiosis .

Molecular Structure Analysis

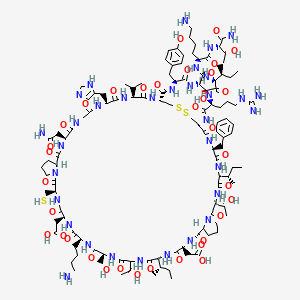

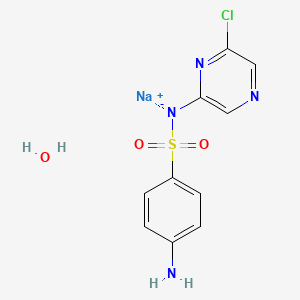

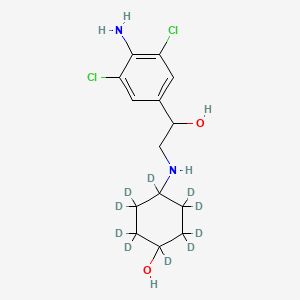

The molecular formula of Sulfaclozine sodium monohydrate is C10H8ClN4NaO2S . Its molecular weight is 324.72 .Physical And Chemical Properties Analysis

The physical and chemical properties of Sulfaclozine sodium monohydrate include its molecular formula C10H8ClN4NaO2S and a molecular weight of 324.72 . More specific physical and chemical properties are not detailed in the search results.Aplicaciones Científicas De Investigación

Antagonist of Para-Aminobenzoic Acid (PABA)

Sulfaclozine is a competitive antagonist of para-aminobenzoic acid (PABA), a precursor of folic acid, in protozoa and bacteria . This means it can inhibit the synthesis of folic acid, which is essential for the growth and reproduction of these organisms.

Treatment of Coccidiosis in Poultry

Sulfaclozine sodium monohydrate is indicated for the treatment of coccidiosis in poultry due to infection with Eimeria species . Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa.

Treatment of Fowl Typhoid

This compound is also used in the treatment of fowl typhoid due to infection with Salmonella gallinarum . Fowl typhoid is a severe, systemic disease of poultry caused by the bacterium Salmonella gallinarum.

Treatment of Fowl Cholera

Sulfaclozine sodium monohydrate is used in the treatment of fowl cholera due to infection with Pasteurella multocida . Fowl cholera is a contagious, bacterial disease of birds, particularly domestic poultry.

Interaction with Serum Albumins

The interactions of sulfaclozine sodium monohydrate (SSM) with bovine and human serum albumins (BSA and HSA) have been studied by multi-spectroscopy and molecular docking technique . This research could provide insights into the pharmacokinetics and pharmacodynamics of the drug.

Research and Development

Sulfaclozine sodium monohydrate is used in scientific research and development . It is used in various experiments and studies to understand its properties, effects, and potential applications.

Mecanismo De Acción

Target of Action

Sulfaclozine sodium monohydrate, like other sulfonamides, primarily targets the bacterial enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and reproduction .

Mode of Action

Sulfaclozine sodium monohydrate acts as a competitive inhibitor of dihydropteroate synthetase . It interferes with the proper processing of para-aminobenzoic acid (PABA), a precursor required for folic acid synthesis . By inhibiting this enzyme, sulfaclozine sodium monohydrate prevents the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of dihydropteroate synthetase disrupts the folic acid synthesis pathway in bacteria . Folic acid is crucial for the synthesis of nucleic acids and the metabolism of certain amino acids. Therefore, its deficiency can lead to impaired bacterial growth and reproduction .

Pharmacokinetics

They are primarily excreted unchanged in the urine .

Result of Action

The primary result of sulfaclozine sodium monohydrate’s action is the inhibition of bacterial growth and reproduction . By disrupting folic acid synthesis, it prevents bacteria from producing essential components for their survival, leading to their eventual death .

Action Environment

The efficacy and stability of sulfaclozine sodium monohydrate can be influenced by various environmental factors. For instance, the presence of bicarbonate and phosphate ions can enhance the degradation of sulfaclozine in certain systems . Additionally, the compound should be stored in a well-ventilated place and kept away from drains, surface, and ground water to avoid environmental contamination .

Safety and Hazards

Propiedades

IUPAC Name |

sodium;(4-aminophenyl)sulfonyl-(6-chloropyrazin-2-yl)azanide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN4O2S.Na.H2O/c11-9-5-13-6-10(14-9)15-18(16,17)8-3-1-7(12)2-4-8;;/h1-6H,12H2;;1H2/q-1;+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDSLLFCMAPONC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)[N-]C2=CN=CC(=N2)Cl.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN4NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10160962 | |

| Record name | Sodium sulfachloropyrazine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium sulfachloropyrazine monohydrate | |

CAS RN |

1392129-96-2 | |

| Record name | Sodium sulfachloropyrazine monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392129962 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium sulfachloropyrazine monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10160962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFACLOZINE SODIUM MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KPM50228FR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: How does sulfaclozine sodium monohydrate interact with serum albumin, and what are the structural consequences of this interaction?

A1: The study revealed that SSM binds to both BSA and HSA primarily through electrostatic attractions []. This interaction leads to a change in the secondary structure of both serum albumins, evidenced by circular dichroism (CD), synchronous fluorescence, and Fourier Transform infrared (FT-IR) spectroscopy []. This suggests that SSM binding can influence the conformation of these proteins.

Q2: Where on the serum albumin molecule does sulfaclozine sodium monohydrate bind?

A2: Competitive binding experiments using site markers, along with molecular docking simulations, indicated that SSM binds to site I of both BSA and HSA []. Site I, also known as the warfarin binding site, is a hydrophobic cavity within these proteins known to accommodate various ligands.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4-Dichlorofuro[2,3-D]pyrimidine](/img/structure/B585727.png)